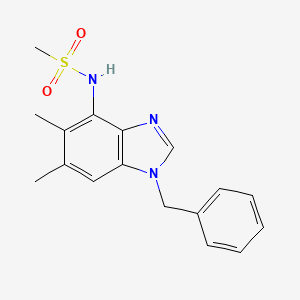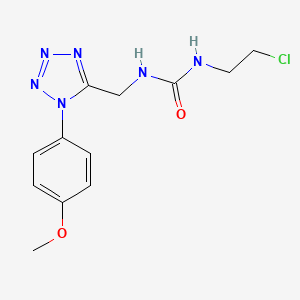
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CMTMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMTMU is a urea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is not fully understood, but it is thought to involve the inhibition of protein tyrosine phosphatases, which play a key role in regulating various cellular processes. By inhibiting these enzymes, 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea may alter the activity of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the modulation of intracellular calcium levels, and the induction of apoptosis in cancer cells. 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in research. It has also been extensively studied and has a well-established profile of biochemical and physiological effects. However, 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea also has some limitations for use in lab experiments. It can be difficult to work with due to its low solubility in aqueous solutions, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea. One area of interest is the development of more potent and selective inhibitors of protein tyrosine phosphatases, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the anti-inflammatory and analgesic properties of 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, which could lead to the development of new treatments for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea and its potential applications in various biological processes.
Métodos De Síntesis
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be synthesized using a variety of methods, including the reaction of 2-chloroethyl isocyanate with 1-(4-methoxyphenyl)-1H-tetrazol-5-amine, followed by the reaction of the resulting intermediate with N-methyl-N-(3-dimethylaminopropyl)amine. Other methods include the reaction of 1-(4-methoxyphenyl)-1H-tetrazol-5-amine with 2-chloroethyl isocyanate, followed by the reaction of the resulting intermediate with N,N-dimethylaminopropylamine.
Aplicaciones Científicas De Investigación
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the modulation of intracellular calcium levels, and the induction of apoptosis in cancer cells. 1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O2/c1-21-10-4-2-9(3-5-10)19-11(16-17-18-19)8-15-12(20)14-7-6-13/h2-5H,6-8H2,1H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELKLQMHIQZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide](/img/structure/B2924292.png)
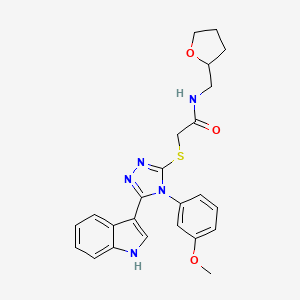
![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2924295.png)
![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
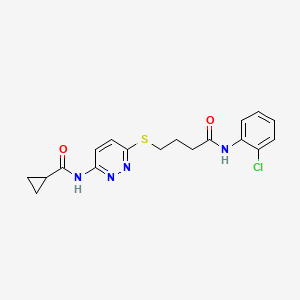
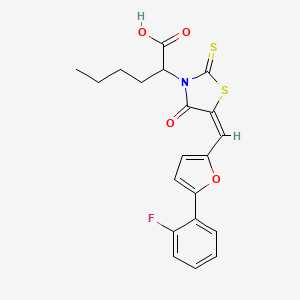
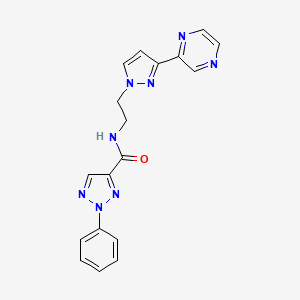
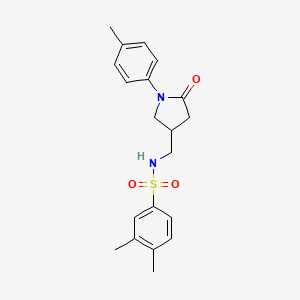
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)
![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)
![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)
![1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2924313.png)
